Diphenidol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Mechanisms of Action

Research is ongoing to elucidate the precise mechanisms by which Diphenidol hydrochloride exerts its antiemetic and anticholinergic effects. Studies suggest it might interact with muscarinic receptors and dopamine receptors in the central nervous system []. However, further investigation is needed to fully understand its complex pharmacological profile.

Drug Discovery and Development

Due to its interaction with specific receptors, Diphenidol hydrochloride may serve as a reference compound for developing new drugs targeting similar mechanisms. For instance, a study used Diphenidol hydrochloride in computer modeling to identify potential new antiemetic drugs [].

Investigating Gastrointestinal Disorders

The antiemetic properties of Diphenidol hydrochloride have led to its use in some research related to nausea and vomiting. Studies might explore its effectiveness in specific contexts, such as chemotherapy-induced nausea and vomiting, but more robust clinical trials are needed before considering it a viable treatment option [].

Neurological Research

The anticholinergic effects of Diphenidol hydrochloride have sparked interest in its potential role in neurological research. Some studies have investigated its use in animal models of Parkinson's disease, but the results haven't been conclusive, and its efficacy in humans with this condition remains unclear [].

Diphenidol hydrochloride is a synthetic compound classified as a muscarinic antagonist, primarily utilized as an antiemetic agent. Its chemical formula is , and it is known for its effectiveness in treating nausea, vomiting, and vertigo associated with various medical conditions, including Meniere's disease and postoperative nausea . The compound is not marketed in the United States or Canada but has been used in other regions for its therapeutic properties .

The precise mechanism by which diphenidol acts to relieve nausea and vomiting is not fully understood []. However, several potential mechanisms have been proposed based on its interaction with various physiological systems:

- Vestibular suppression: Diphenidol may interact with the vestibular system in the inner ear, which plays a role in balance and nausea perception [].

- Antimuscarinic effect: The structure of diphenidol allows it to potentially interact with muscarinic receptors, which can influence nausea and vomiting pathways [].

- Central nervous system (CNS) depression: Diphenidol might have a mild sedative effect on the CNS, which could indirectly contribute to reduced nausea.

- Alkylation Reaction:

- Grignard Reaction:

Diphenidol hydrochloride exhibits significant biological activity as an antiemetic and antivertigo agent. Its mechanism of action is not fully elucidated but is believed to involve:

- Antagonism of Muscarinic Receptors: Diphenidol interacts with muscarinic acetylcholine receptors, particularly M1, M2, M3, and M4 subtypes, reducing vestibular stimulation and inhibiting the release of acetylcholine .

- Effects on the Vestibular System: The compound may act on the vestibular nuclei, where acetylcholine plays a crucial role in excitatory signaling, thereby mitigating symptoms of dizziness and nausea .

The synthesis of diphenidol hydrochloride can be achieved through a multi-step process involving:

- Preparation of Piperidinopropyl Intermediate: Alkylation of piperidine with 1-bromo-3-chloropropane.

- Formation of Benzhydrol: Utilizing the Grignard reaction with benzophenone.

- Final Conversion to Diphenidol Hydrochloride: Through subsequent reactions leading to the formation of the desired hydrochloride salt.

This synthetic pathway highlights the compound's complexity and the careful control required during its production .

Diphenidol hydrochloride is primarily used for:

- Treatment of Nausea and Vomiting: Effective in managing symptoms related to gastrointestinal disturbances and postoperative recovery.

- Management of Vertigo: Particularly useful for patients suffering from Meniere's disease or other vestibular disorders .

Interaction studies indicate that diphenidol hydrochloride may enhance the effects of central nervous system depressants, such as alcohol and sedatives. Caution is advised when combining it with other medications that may cause drowsiness or impair cognitive functions. Additionally, it may exacerbate conditions such as glaucoma or prostate issues due to its anticholinergic properties .

Diphenidol hydrochloride shares structural and functional similarities with several other compounds within the class of muscarinic antagonists and antiemetics. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Primary Use | Unique Properties |

|---|---|---|---|

| Diphenidol Hydrochloride | Antiemetic, antivertigo | Weak peripheral anticholinergic effect | |

| Scopolamine | Motion sickness treatment | Stronger sedative effects; used transdermally | |

| Meclizine | Antihistamine for vertigo | Antihistaminic properties; less potent anticholinergic effect | |

| Dimenhydrinate | Motion sickness | Combination of diphenhydramine and 8-chloro-theophylline; more sedative effects |

Diphenidol hydrochloride stands out due to its specific receptor interactions and lower sedative properties compared to other similar compounds, making it a preferred choice in certain clinical scenarios where sedation needs to be minimized .

Discovery and Initial Development

Diphenidol hydrochloride was synthesized in the mid-20th century through a Grignard reaction involving benzophenone and piperidine derivatives. Key patents include:

- 1946: Miescher and Marxer (Ciba) developed the base compound (US2411644).

- 1952: Barrett and Wilkinson (Wellcome Foundation) refined synthesis methods (GB683950).

These early efforts established diphenidol as a tertiary alcohol with dual phenyl and piperidine groups, distinguishing it from phenothiazine-based antiemetics.

Clinical Adoption and Regional Usage

Following FDA approval in 1967, diphenidol hydrochloride gained traction in:

| Region | Primary Indications | Key Formulations |

|---|---|---|

| Latin America/Asia | Meniere’s disease, postoperative vertigo | Oral tablets, suppositories |

| Taiwan/China | Accidental/suicidal poisonings | Over-the-counter medications |

Its clinical adoption was driven by its efficacy in labyrinthine vertigo and lack of significant sedative effects.

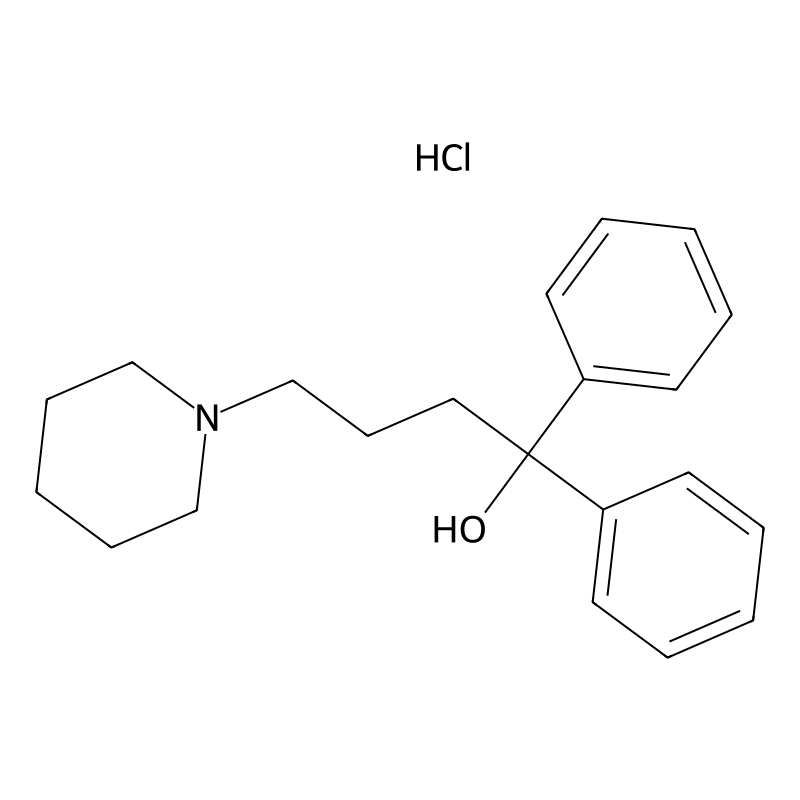

Diphenidol hydrochloride possesses the molecular formula C₂₁H₂₈ClNO, indicating a complex organic molecule with multiple functional groups [1] [2] [3]. The compound exhibits a molecular weight of 345.91 g/mol, while the monoisotopic mass is precisely 345.18594223 g/mol [1] [3] [4]. The Chemical Abstracts Service (CAS) registry number 3254-89-5 provides definitive identification of this compound [1] [2] [3] [4].

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates this compound as 1,1-diphenyl-4-(piperidin-1-yl)butan-1-ol hydrochloride [3]. The structural representation through the Simplified Molecular Input Line Entry System (SMILES) notation is Cl.OC(CCCN1CCCCC1)(c1ccccc1)c1ccccc1, while the International Chemical Identifier (InChI) Key is AVZIYZHXZAYGJS-UHFFFAOYSA-N [1] [3].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₈ClNO | [1] [2] [3] |

| Molecular Weight (g/mol) | 345.91 | [1] [3] [4] |

| Monoisotopic Mass (g/mol) | 345.18594223 | [3] |

| CAS Number | 3254-89-5 | [1] [2] [3] [4] |

| IUPAC Name | 1,1-diphenyl-4-(piperidin-1-yl)butan-1-ol hydrochloride | [3] |

| SMILES | Cl.OC(CCCN1CCCCC1)(c1ccccc1)c1ccccc1 | [1] [3] |

| InChI Key | AVZIYZHXZAYGJS-UHFFFAOYSA-N | [3] |

Structural Features and Functional Groups

The molecular architecture comprises 52 atoms connected through 53 bonds, forming a complex three-dimensional structure with three distinct ring systems [5]. The molecule contains six rotatable bonds, contributing to its conformational flexibility [3] [5]. Two hydrogen bond donors and two hydrogen bond acceptors are present within the structure, facilitating intermolecular interactions [3].

The primary functional groups include a tertiary alcohol positioned at the central carbon (C-1), providing polar characteristics and hydrogen bonding capability [6] [7] [8]. A six-membered saturated nitrogen heterocycle (piperidine ring) contributes basic character and lipophilicity [7] [8]. Two benzyl groups attached to the tertiary alcohol carbon provide aromatic character and enable π-π interactions [7] [8]. The alkyl chain (C-2 to C-4) serves as a propyl linker, offering conformational flexibility [3]. The hydrochloride salt formation through ionic association with nitrogen enhances water solubility and crystallinity [1] [9].

| Functional Group | Location | Contribution to Properties | Source |

|---|---|---|---|

| Tertiary Alcohol | Central carbon (C-1) | Polar, hydrogen bonding capability | [6] [7] [8] |

| Piperidine Ring | 6-membered saturated N-heterocycle | Basic character, lipophilicity | [7] [8] |

| Benzyl Groups (2x) | Attached to tertiary alcohol carbon | Aromatic, π-π interactions | [7] [8] |

| Alkyl Chain | Propyl linker (C-2 to C-4) | Conformational flexibility | [3] |

| Hydrochloride Salt | Ionic association with nitrogen | Water solubility, crystallinity | [1] [9] |

The ring system analysis reveals three distinct cyclic structures. Two phenyl rings exhibit aromatic six-membered configurations with planar aromatic systems [6] [7]. The piperidine ring represents a saturated six-membered heterocycle adopting a chair conformation [7] [10].

| Ring System | Type | Atoms | Spatial Arrangement | Source |

|---|---|---|---|---|

| Phenyl Ring 1 | Aromatic 6-membered | C₆H₅ | Planar aromatic system | [6] [7] |

| Phenyl Ring 2 | Aromatic 6-membered | C₆H₅ | Planar aromatic system | [6] [7] |

| Piperidine Ring | Saturated 6-membered heterocycle | C₅H₁₀N | Chair conformation | [7] [10] |

Physical Properties

Crystalline Morphology and Organoleptic Properties

Diphenidol hydrochloride manifests as a crystalline solid with white to off-white coloration [9] [11] [12]. The crystalline structure exhibits characteristic morphological features typical of organic hydrochloride salts. The compound presents as an odorless crystalline powder under standard conditions [9].

Melting Point and Thermal Characteristics

The melting point varies depending on the specific form examined. The free base exhibits a melting point range of 212-214°C [13] [11] [14], while the hydrochloride salt demonstrates a slightly higher melting point of 217-222°C [9] [14]. Notably, thermal decomposition occurs simultaneously with melting, indicating limited thermal stability at elevated temperatures [9] [14].

The boiling point reaches 473.3°C at 760 mmHg [4] [15], though this value represents theoretical extrapolation due to decomposition occurring before reaching the boiling point. The flash point measures 233.5°C [4], providing important safety information for handling procedures.

| Property | Value | Source |

|---|---|---|

| Physical State | Crystalline solid | [9] [11] [12] |

| Color | White to off-white | [9] [11] |

| Melting Point (°C) | 212-214 (free base), 217-222 (HCl salt) | [13] [11] [14] |

| Boiling Point (°C) | 473.3 at 760 mmHg | [4] [15] |

| Flash Point (°C) | 233.5 | [4] |

| Decomposition Temperature (°C) | Decomposes at melting point | [9] [14] |

| Polar Surface Area (Ų) | 23.47 | [3] [4] |

| LogP | 4.08-4.22 | [3] [13] |

pH Profile in Various Solutions

The pH characteristics of diphenidol hydrochloride solutions demonstrate notable variations across different concentrations. A 10 g/L aqueous solution maintains a pH range of 4.7-6.5 at 25°C [11], indicating mild acidity. The ionization properties reveal a pKa value of 9.23 for the strongest basic site, corresponding to the piperidine nitrogen [3] [13]. The strongest acidic site exhibits a pKa of 13.4, associated with the tertiary alcohol hydroxyl group [3] [13]. At physiological pH 7.4, the compound exists predominantly in the cationic form with a +1 charge [3] [13].

| Property | Value | Source |

|---|---|---|

| pH of 1% aqueous solution | Not applicable | [16] |

| pH range (10g/L solution) | 4.7-6.5 (at 25°C) | [11] |

| pKa (strongest basic) | 9.23 | [3] [13] |

| pKa (strongest acidic) | 13.4 | [3] [13] |

| Physiological charge at pH 7.4 | +1 (cationic) | [3] [13] |

Solubility Parameters in Different Solvents

Solubility characteristics vary significantly across different solvent systems. Water solubility ranges from 11-13 mg/mL (31.8-37.58 mM) [1] [17], representing moderate aqueous solubility. Ethanol demonstrates enhanced solubility at 34-36 mg/mL (98.29-104.07 mM) [1] [17]. Dimethyl sulfoxide (DMSO) exhibits the highest solubility at 55-69 mg/mL (159-199.47 mM) [1] [17]. Methanol and chloroform show limited solubility, described as "slightly soluble" [9] [11].

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |

|---|---|---|---|

| Water | 11-13 | 31.8-37.58 | [1] [17] |

| Ethanol | 34-36 | 98.29-104.07 | [1] [17] |

| DMSO | 55-69 | 159-199.47 | [1] [17] |

| Methanol | Slightly soluble | Not specified | [11] |

| Chloroform | Slightly soluble | Not specified | [9] |

Stereochemistry and Isomeric Considerations

Diphenidol hydrochloride exhibits a unique stereochemical profile characterized by the absence of chiral centers. The molecule possesses theoretical stereoisomer count of one, indicating an achiral structure[Analysis]. The tertiary alcohol carbon, despite bearing four different substituents (hydroxyl group, two phenyl rings, and propyl chain), maintains symmetry due to the identical nature of the two phenyl substituents.

The molecular geometry descriptors confirm favorable drug-like properties. The bioavailability score of 1 indicates good oral bioavailability potential [3]. The compound satisfies Rule of Five compliance, Ghose Filter, Veber's Rule, and MDDR-like Rule criteria [3], suggesting favorable pharmaceutical properties.

| Descriptor | Value | Significance | Source |

|---|---|---|---|

| Bioavailability Score | 1 (Yes) | Good oral bioavailability predicted | [3] |

| Rule of Five Compliance | Yes | Drug-like properties | [3] |

| Ghose Filter | Yes | Favorable molecular properties | [3] |

| Veber's Rule | Yes | Good absorption properties | [3] |

| MDDR-like Rule | Yes | Drug-like chemical space | [3] |

| Number of Stereoisomers (theoretical) | 1 (achiral) | No stereoisomers possible | Analysis |

| Chiral Centers | 0 | Symmetric tertiary alcohol | Analysis |

Chemical Stability Under Various Conditions

Chemical stability analysis reveals compound behavior under different environmental conditions. Room temperature storage maintains stability when proper conditions are observed, with storage at 2-8°C recommended for optimal preservation [1] [11]. Cold storage at -20°C provides stability for three years when maintained as powder [1].

Light exposure presents stability concerns, requiring protection from light during storage [12] [18]. High temperature conditions result in decomposition at the melting point, limiting thermal stability [14] [15]. pH-dependent stability varies across different ranges. Acidic conditions (pH 1-4) potentially reduce stability based on studies with related compounds [19] [18]. Neutral pH conditions (pH 5-7) represent the most stable range [11] [14]. Basic conditions (pH 8-13) may promote hydrolysis reactions [18].

| Condition | Stability | Notes | Source |

|---|---|---|---|

| Room temperature storage | Stable | Store at 2-8°C recommended | [1] [11] |

| Cold storage | Stable at -20°C for 3 years | Powder stable for 3 years | [1] |

| Light exposure | Store protected from light | Light-sensitive compound | [12] [18] |

| High temperature | Decomposition at melting point | Thermal decomposition occurs | [14] [15] |

| pH 1-4 (acidic) | Potentially less stable | Based on related compounds | [19] [18] |

| pH 5-7 (neutral) | Most stable range | Optimal pH range | [11] [14] |

| pH 8-13 (basic) | Hydrolysis possible | Alkaline hydrolysis reported | [18] |

The molecular structural characteristics indicate the presence of 52 atoms forming 53 bonds with six rotatable bonds and three ring systems [5]. The molecular refractivity ranges from 96.92-107.058 m³·mol⁻¹, while polarizability measures 36.66-37.03 Ų [3] [5]. These parameters contribute to the overall physicochemical profile and intermolecular interaction potential.

| Property | Value | Source |

|---|---|---|

| Number of Atoms | 52 | [5] |

| Number of Bonds | 53 | [5] |

| Number of Rotatable Bonds | 6 | [3] [5] |

| Number of Rings | 3 | [3] [5] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Molecular Refractivity (m³·mol⁻¹) | 96.92-107.058 | [3] [5] |

| Polarizability (Ų) | 36.66-37.03 | [3] |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (98.9%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (98.9%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Wölfle U, Elsholz FA, Kersten A, Haarhaus B, Schumacher U, Schempp CM.

3: Zhang L, Ma J, Li S, Xue R, Jin M, Zhou Y. Fatal diphenidol poisoning: a case

4: Hirose N, Kawabata Y, Kawabata F, Nishimura S, Tabata S. Bitter taste receptor

5: Lin HT, Chiu CC, Wang JJ, Hung CH, Chen YW. High frequency transcutaneous

6: Wölfle U, Elsholz FA, Kersten A, Haarhaus B, Müller WE, Schempp CM. Expression

7: Grazier MR, Armenian P, Vohra R. Illicit Distribution of Prescription Drugs:

8: Li Y, Qi L, Shen Y, Ma H. Facile preparation of surface-exchangeable

9: Grassin-Delyle S, Abrial C, Fayad-Kobeissi S, Brollo M, Faisy C, Alvarez JC,

10: Chen YW, Tzeng JI, Liu KS, Yu SH, Hung CH, Wang JJ. Systemic diphenidol

11: Harper JN, Wright SH. Multiple mechanisms of ligand interaction with the

12: Leung YM, Wong KL, Cheng KS, Kuo CS, Su TH, Chen YW, Cheng TH. Inhibition of

13: Andersson M, Aronsson P, Doufish D, Lampert A, Tobin G. Muscarinic receptor

14: Murakami K, Inoue N, Fuchikami C, Tajima K, Hashino A, Fukui H, Noda K, Oka

15: Cao G, Liu Q, Huang Y, Li W, Yao S. Generation of gold nanostructures at the

16: Leung YM, Wu BT, Chen YC, Hung CH, Chen YW. Diphenidol inhibited sodium

17: Kitahara T, Kubo T, Okumura S, Kitahara M. Effects of endolymphatic sac

18: Marcelín-Jiménez G, Morales-Martínez M, Angeles-Moreno AP, Mendoza-Morales L.

19: Varoli L, Andreani A, Burnelli S, Granaiola M, Leoni A, Locatelli A, Morigi

20: Varoli L, Angeli P, Buccioni M, Burnelli S, Fazio N, Marucci G, Recanatini M,